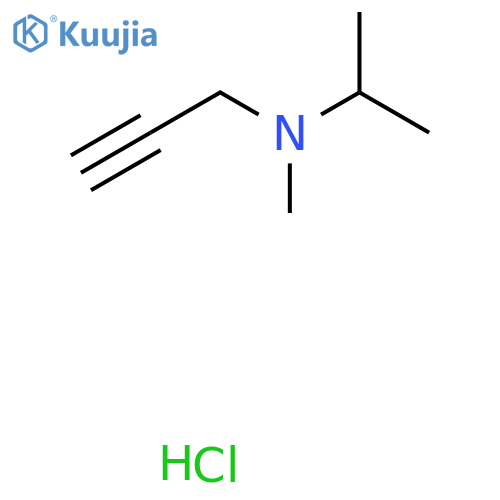Cas no 143347-15-3 (N-(2-propyl)-N-methylpropargylamine hydrochloride)

143347-15-3 structure
商品名:N-(2-propyl)-N-methylpropargylamine hydrochloride
CAS番号:143347-15-3
MF:C7H14ClN
メガワット:147.645761013031
CID:4599723
N-(2-propyl)-N-methylpropargylamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- N-(2-propyl)-N-methylpropargylamine hydrochloride
- N-methyl-N-prop-2-ynylpropan-2-amine;hydrochloride
- Methyl(prop-2-yn-1-yl)(propan-2-yl)amine hydrochloride
-
- インチ: 1S/C7H13N.ClH/c1-5-6-8(4)7(2)3;/h1,7H,6H2,2-4H3;1H
- InChIKey: RYBWSKOCJQUHSR-UHFFFAOYSA-N
- ほほえんだ: Cl.N(C)(CC#C)C(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 96.2
- トポロジー分子極性表面積: 3.2
N-(2-propyl)-N-methylpropargylamine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-398681-2.5g |
methyl(prop-2-yn-1-yl)(propan-2-yl)amine hydrochloride |
143347-15-3 | 95% | 2.5g |
$558.0 | 2023-05-03 | |
| Enamine | EN300-398681-1.0g |
methyl(prop-2-yn-1-yl)(propan-2-yl)amine hydrochloride |
143347-15-3 | 95% | 1g |
$284.0 | 2023-05-03 | |
| Enamine | EN300-398681-10.0g |
methyl(prop-2-yn-1-yl)(propan-2-yl)amine hydrochloride |
143347-15-3 | 95% | 10g |
$1224.0 | 2023-05-03 | |
| Enamine | EN300-398681-0.05g |
methyl(prop-2-yn-1-yl)(propan-2-yl)amine hydrochloride |
143347-15-3 | 95% | 0.05g |
$64.0 | 2023-05-03 | |
| A2B Chem LLC | AX42160-5g |
Methyl(prop-2-yn-1-yl)(propan-2-yl)amine hydrochloride |
143347-15-3 | 95% | 5g |
$904.00 | 2024-04-20 | |
| A2B Chem LLC | AX42160-10g |
Methyl(prop-2-yn-1-yl)(propan-2-yl)amine hydrochloride |
143347-15-3 | 95% | 10g |
$1324.00 | 2024-04-20 | |
| 1PlusChem | 1P01E7U8-100mg |
methyl(prop-2-yn-1-yl)(propan-2-yl)amine hydrochloride |
143347-15-3 | 95% | 100mg |
$148.00 | 2024-06-20 | |
| 1PlusChem | 1P01E7U8-1g |
methyl(prop-2-yn-1-yl)(propan-2-yl)amine hydrochloride |
143347-15-3 | 95% | 1g |
$401.00 | 2024-06-20 | |
| 1PlusChem | 1P01E7U8-250mg |
methyl(prop-2-yn-1-yl)(propan-2-yl)amine hydrochloride |
143347-15-3 | 95% | 250mg |
$186.00 | 2024-06-20 | |
| 1PlusChem | 1P01E7U8-50mg |
methyl(prop-2-yn-1-yl)(propan-2-yl)amine hydrochloride |
143347-15-3 | 95% | 50mg |
$116.00 | 2024-06-20 |
N-(2-propyl)-N-methylpropargylamine hydrochloride 関連文献
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
143347-15-3 (N-(2-propyl)-N-methylpropargylamine hydrochloride) 関連製品
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
